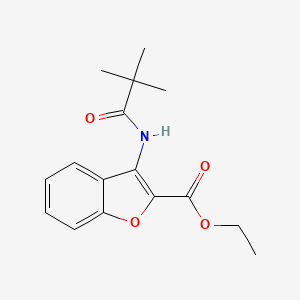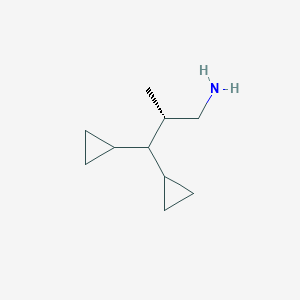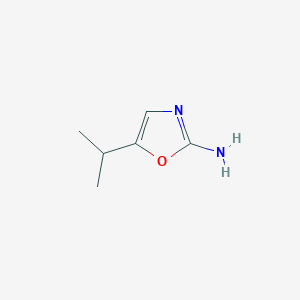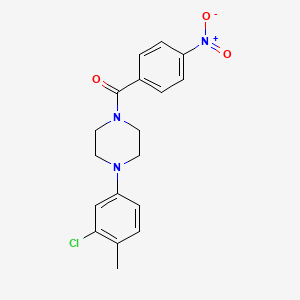
Ethyl 3-pivalamidobenzofuran-2-carboxylate
Vue d'ensemble
Description
Ethyl 3-pivalamidobenzofuran-2-carboxylate is a complex organic compound. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (derived from pivalic acid), and an ester group (derived from ethyl and carboxylic acid) .
Synthesis Analysis
While specific synthesis methods for Ethyl 3-pivalamidobenzofuran-2-carboxylate are not available, benzofuran derivatives can be synthesized through various methods. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .
Applications De Recherche Scientifique
Photoisomerization Studies : Pazdera et al. (1997) reported on the synthesis, isomerization, and structure elucidation of certain compounds, including those similar to Ethyl 3-pivalamidobenzofuran-2-carboxylate. This research is significant in understanding the photochemical properties of these compounds (Pazdera et al., 1997).
Intramolecular Functionalization : Ladd, Belouin, and Charette (2016) explored intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, highlighting the potential for creating diverse ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates (Ladd, Belouin, & Charette, 2016).
Synthesis of Prodrugs : Wagner, Grill, and Henschler (1980) synthesized a series of 3'-(O-acyl) derivatives of ethyl 3-pivalamidobenzofuran-2-carboxylate, demonstrating structure-solubility and lipophilicity correlations (Wagner, Grill, & Henschler, 1980).
Kinetic Resolution in Synthesis : Shiina et al. (2010) conducted kinetic resolution of racemic alpha-arylalkanoic acids, using compounds related to Ethyl 3-pivalamidobenzofuran-2-carboxylate, to produce optically active carboxylic esters (Shiina et al., 2010).
Synthesis of Trifluoromethyl Heterocycles : Honey, Pasceri, Lewis, and Moody (2012) used Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to Ethyl 3-pivalamidobenzofuran-2-carboxylate, for synthesizing a variety of trifluoromethyl heterocycles (Honey et al., 2012).
Antibacterial and Antifungal Activity : Altundas et al. (2010) studied the antibacterial and antifungal activity of certain Ethyl 2-substituted aminothiophene-3-carboxylates, highlighting their effectiveness against various bacteria and yeast strains (Altundas et al., 2010).
Nickel-Catalyzed Intramolecular C–H Arylation : Wang, Ferguson, and Kalyani (2013) described a method for nickel-catalyzed intramolecular C–H arylation using aryl pivalates, a process relevant to the synthesis of compounds like Ethyl 3-pivalamidobenzofuran-2-carboxylate (Wang, Ferguson, & Kalyani, 2013).
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.
Mode of Action
This interaction can lead to a variety of biological activities, as seen with indole derivatives .
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been shown to possess various biological activities .
Propriétés
IUPAC Name |
ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-5-20-14(18)13-12(17-15(19)16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPMICROHMOLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320803 | |
| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |
CAS RN |
847405-42-9 | |
| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)


![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)





![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)